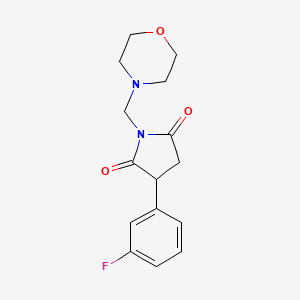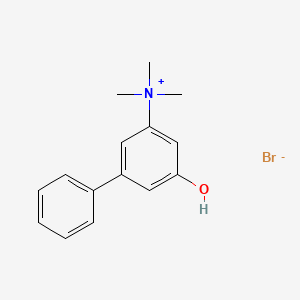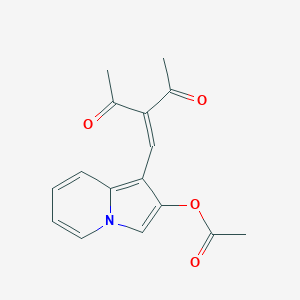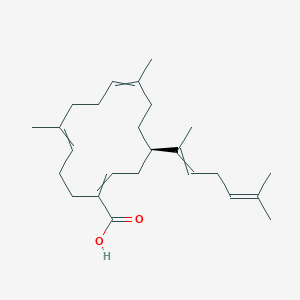
2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide is a synthetic organic compound that belongs to the class of succinimides. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and in other therapeutic areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide typically involves the reaction of m-fluoroaniline with succinic anhydride to form an intermediate, which is then reacted with morpholine in the presence of a suitable catalyst. The reaction conditions may include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Common solvents like ethanol or methanol
Catalyst: Acidic or basic catalysts depending on the specific reaction pathway
Industrial Production Methods
Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides
Reduction: Reaction with reducing agents to form reduced derivatives
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its therapeutic potential, particularly in treating neurological disorders
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its observed effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Phenytoin: Another anticonvulsant with a similar succinimide structure
Ethosuximide: Used to treat absence seizures, also a succinimide derivative
Lamotrigine: A broader-spectrum anticonvulsant with different structural features
Uniqueness
2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide may offer unique properties such as enhanced potency, selectivity, or reduced side effects compared to similar compounds. Its specific fluorine and morpholine substituents could contribute to its distinct pharmacological profile.
Properties
CAS No. |
66064-12-8 |
|---|---|
Molecular Formula |
C15H17FN2O3 |
Molecular Weight |
292.30 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H17FN2O3/c16-12-3-1-2-11(8-12)13-9-14(19)18(15(13)20)10-17-4-6-21-7-5-17/h1-3,8,13H,4-7,9-10H2 |
InChI Key |
UINWTYFMQZEULO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C(=O)CC(C2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)
![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)

